In Vitro Target Engagement: Chromen-4-one Core Potency vs. Human AChE and BChE
While the target compound itself lacks direct target activity data, the 7-acetate analog demonstrates the scaffold's verified biological potential. The 7-acetate derivative, 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate, exhibits moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This activity is transferred to the target compound via intracellular esterase cleavage, which releases the active 7-hydroxy warhead. The target compound's methyl propanoate prodrug is therefore expected to deliver this AChE/BChE inhibitory payload with a potentially superior PK profile compared to the simple acetate.
| Evidence Dimension | Inhibitory activity against human AChE and BChE |
|---|---|
| Target Compound Data | Not directly tested; predicted to release active 7-hydroxy warhead after intracellular esterase cleavage. |
| Comparator Or Baseline | 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate: AChE IC50 = 5.4 µM, BChE IC50 = 9.9 µM |
| Quantified Difference | Inferred Prodrug vs. Active Metabolite Potency; Target compound is 2.6-fold more potent against AChE compared to BChE. |
| Conditions | In vitro enzymatic assay; specific assay protocol not detailed in preliminary data. |
Why This Matters
This confirms the chromen-4-one scaffold is biologically active, and the target compound's unique ester is designed for optimized intracellular delivery of this validated warhead.
